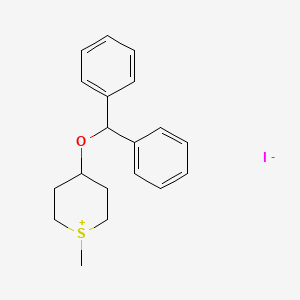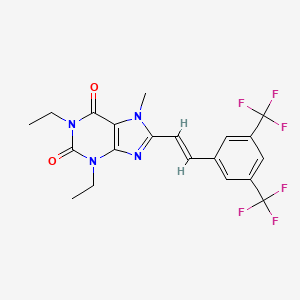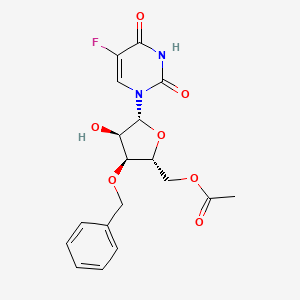
Uridine, 2'-deoxy-5-fluoro-3'-O-(phenylmethyl)-, 5'-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine, 2’-deoxy-5-fluoro-3’-O-(phenylmethyl)-, 5’-acetate is a synthetic nucleoside analog It is a derivative of uridine, modified to include a fluorine atom at the 5-position, a phenylmethyl group at the 3’-O position, and an acetate group at the 5’-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 2’-deoxy-5-fluoro-3’-O-(phenylmethyl)-, 5’-acetate typically involves multiple steps:
Starting Material: The synthesis begins with uridine.
Fluorination: Introduction of a fluorine atom at the 5-position of the uridine molecule.
Protection: Protection of the hydroxyl groups at the 2’ and 3’ positions.
Phenylmethylation: Introduction of a phenylmethyl group at the 3’-O position.
Deprotection: Removal of the protective groups.
Acetylation: Introduction of an acetate group at the 5’-position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of automated synthesis equipment and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Uridine, 2’-deoxy-5-fluoro-3’-O-(phenylmethyl)-, 5’-acetate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups could yield ketones or aldehydes, while reduction could yield alcohols.
Scientific Research Applications
Uridine, 2’-deoxy-5-fluoro-3’-O-(phenylmethyl)-, 5’-acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Uridine, 2’-deoxy-5-fluoro-3’-O-(phenylmethyl)-, 5’-acetate involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The fluorine atom at the 5-position can enhance its binding affinity to enzymes and receptors, while the phenylmethyl and acetate groups can affect its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
Uridine: The parent compound, lacking the fluorine, phenylmethyl, and acetate modifications.
2’-Deoxyuridine: Lacking the fluorine and phenylmethyl modifications.
5-Fluorouridine: Lacking the phenylmethyl and acetate modifications.
Uniqueness
Uridine, 2’-deoxy-5-fluoro-3’-O-(phenylmethyl)-, 5’-acetate is unique due to its combination of modifications, which can enhance its biological activity and stability compared to similar compounds. The presence of the fluorine atom can increase its binding affinity, while the phenylmethyl and acetate groups can improve its pharmacokinetic properties.
Properties
CAS No. |
103766-68-3 |
|---|---|
Molecular Formula |
C18H19FN2O7 |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-hydroxy-3-phenylmethoxyoxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C18H19FN2O7/c1-10(22)26-9-13-15(27-8-11-5-3-2-4-6-11)14(23)17(28-13)21-7-12(19)16(24)20-18(21)25/h2-7,13-15,17,23H,8-9H2,1H3,(H,20,24,25)/t13-,14-,15-,17-/m1/s1 |
InChI Key |
SAZVAFJMKLJBNB-KCYZZUKISA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)F)O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



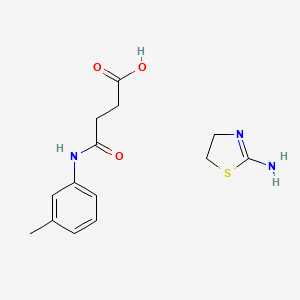
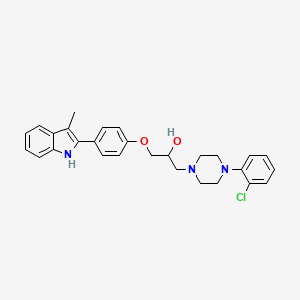
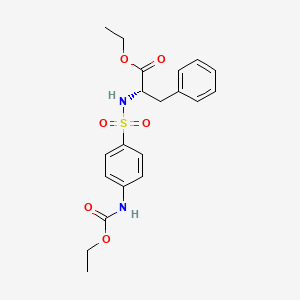
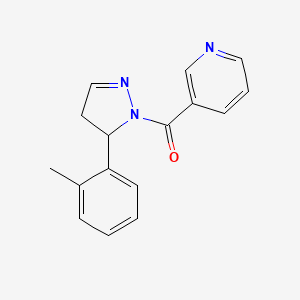


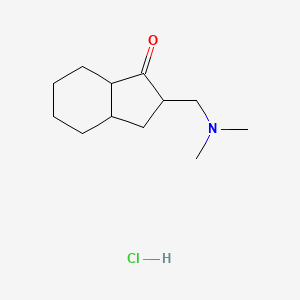
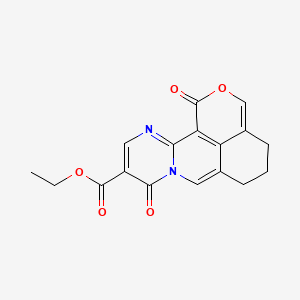
![4-[(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)amino]butanoic acid](/img/structure/B12745154.png)
